2-Bromoquinolin-8-yl acetate
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Overview
Description
2-Bromoquinolin-8-yl acetate is an organic compound with the molecular formula C11H8BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound The compound is characterized by the presence of a bromine atom at the second position and an acetate group at the eighth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoquinolin-8-yl acetate typically involves the bromination of 8-substituted quinolines. One common method is the bromination of 8-hydroxyquinoline, followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride for acetylation. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromoquinolin-8-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.
Scientific Research Applications
2-Bromoquinolin-8-yl acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoquinolin-8-yl acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The bromine atom and acetate group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoline: Lacks the acetate group, making it less versatile in certain applications.
2-Chloroquinolin-8-yl acetate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
8-Hydroxyquinoline: Lacks the bromine atom and acetate group, but is widely used in coordination chemistry and as a chelating agent.
Uniqueness
2-Bromoquinolin-8-yl acetate is unique due to the presence of both the bromine atom and acetate group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its potential in various scientific and industrial applications .
Properties
CAS No. |
139399-65-8 |
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Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
(2-bromoquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H8BrNO2/c1-7(14)15-9-4-2-3-8-5-6-10(12)13-11(8)9/h2-6H,1H3 |
InChI Key |
QYPWCXXCRUXGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)Br |
Origin of Product |
United States |
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